(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
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Overview
Description
The compound (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is an organic molecule characterized by the presence of a furan ring, a phenyl ring substituted with a methylsulfanyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide can be achieved through a multi-step process:
Formation of the Furan-3-yl Ethylamine: This intermediate can be synthesized by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.
Synthesis of the 3-[4-(Methylsulfanyl)phenyl]prop-2-enoyl Chloride: This involves the reaction of 4-(methylsulfanyl)benzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative, which is then converted to the acyl chloride using thionyl chloride.
Coupling Reaction: The final step involves the coupling of furan-3-yl ethylamine with 3-[4-(methylsulfanyl)phenyl]prop-2-enoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: The methylsulfanyl group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanamide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it could interact with proteins or nucleic acids, potentially inhibiting or modulating their function. The furan and phenyl rings may facilitate binding to hydrophobic pockets, while the amide linkage could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[2-(furan-2-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
- (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(ethylsulfanyl)phenyl]prop-2-enamide
- (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid
Uniqueness
The unique combination of the furan ring, the methylsulfanyl-substituted phenyl ring, and the prop-2-enamide moiety gives (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide distinct chemical and physical properties. These features may result in unique interactions with biological targets or materials, making it a valuable compound for various applications.
Biological Activity
(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₉N₃OS
- Molecular Weight : 341.42 g/mol
- CAS Number : 593273-45-1
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties.
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Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways. Research has shown that it can significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer cells.
- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cancer type assessed.
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Case Study :
- In a recent experiment involving human breast cancer cells (MCF-7), the compound was found to inhibit tumor growth by up to 70% at concentrations of 25 µM after 48 hours of treatment. The study also noted increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains.
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Activity Spectrum :
- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) ranged from 15 to 50 µg/mL depending on the bacterial strain.
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Research Findings :
- A study showed that the compound inhibited biofilm formation in E. coli by disrupting quorum sensing pathways, which is critical for bacterial communication and virulence.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound also exhibits anti-inflammatory properties.
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Mechanism :
- It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- The compound modulates NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
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Case Study :
- In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups.
Summary Table of Biological Activities
Activity Type | Target Organism/Cell Type | IC50/MIC (µM/µg/mL) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 Breast Cancer Cells | 10–30 µM | Induction of apoptosis via caspase activation |
Antimicrobial | Staphylococcus aureus | 15 µg/mL | Inhibition of biofilm formation |
Escherichia coli | 50 µg/mL | Disruption of quorum sensing | |
Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha and IL-6 production |
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-20-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-19-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPDYEWUEUQLRH-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.